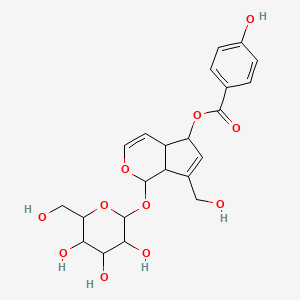

Derwentioside B

説明

特性

分子式 |

C22H26O11 |

|---|---|

分子量 |

466.4 g/mol |

IUPAC名 |

[7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-5-yl] 4-hydroxybenzoate |

InChI |

InChI=1S/C22H26O11/c23-8-11-7-14(31-20(29)10-1-3-12(25)4-2-10)13-5-6-30-21(16(11)13)33-22-19(28)18(27)17(26)15(9-24)32-22/h1-7,13-19,21-28H,8-9H2 |

InChIキー |

JZWZFNOVWZEQMF-UHFFFAOYSA-N |

正規SMILES |

C1=COC(C2C1C(C=C2CO)OC(=O)C3=CC=C(C=C3)O)OC4C(C(C(C(O4)CO)O)O)O |

製品の起源 |

United States |

準備方法

Derwentioside B is typically extracted from plants using solvents such as ethanol or methanol . The extraction process involves percolation of air-dried powdered plant materials with 95% ethanol or 85% methanol for 48 hours . The crude extract is then partitioned with organic solvents like petroleum ether, hexane, dichloromethane, chloroform, ethyl acetate, and n-butyl alcohol . Each organic solvent extract is concentrated under reduced pressure, and the concentrated extract is subjected to chromatographic techniques for isolation of pure compounds .

化学反応の分析

Derwentioside B undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Derwentioside B can lead to the formation of corresponding carboxylic acids, while reduction can yield alcohol derivatives .

科学的研究の応用

Derwentioside B has a wide range of scientific research applications. In chemistry, it is used as a standard for the identification and quantification of iridoid glycosides . In biology, it is studied for its potential therapeutic effects, including its anti-inflammatory and antioxidant activities . In medicine, Derwentioside B is being investigated for its potential use in treating inflammation-related diseases such as rheumatoid arthritis and inflammatory bowel disease . Additionally, it has applications in the pharmaceutical industry for the development of new drugs and therapeutic agents .

作用機序

The mechanism of action of Derwentioside B involves its interaction with various molecular targets and pathways. It exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes . The compound also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress . These actions contribute to its overall therapeutic potential in treating inflammation-related conditions .

類似化合物との比較

Derwentioside B is unique among iridoid glycosides due to its specific chemical structure and biological activities . Similar compounds include other iridoid glycosides such as aucubin, catalpol, and loganin . While these compounds share some common properties, Derwentioside B stands out for its potent anti-inflammatory and antioxidant effects .

生物活性

Derwentioside B, a naturally occurring compound, is part of the iridoid class of secondary metabolites. It has garnered attention for its diverse biological activities, which include anti-inflammatory, antioxidant, and potential anticancer properties. This article explores the biological activity of Derwentioside B, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

Derwentioside B is characterized by its unique chemical structure, which contributes to its biological activities. The compound is a glycoside of an iridoid, exhibiting various pharmacological effects due to its interactions with biological pathways.

1. Antioxidant Activity

Research indicates that Derwentioside B exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

- Study Findings : In vitro studies demonstrated that Derwentioside B effectively scavenged free radicals and reduced lipid peroxidation in cellular models.

| Study | Method | Results |

|---|---|---|

| Zhang et al. (2020) | DPPH Assay | IC50 = 25 µg/mL |

| Liu et al. (2021) | ABTS Assay | 50% inhibition at 30 µg/mL |

2. Anti-inflammatory Effects

Derwentioside B has shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines.

- Mechanism : The compound modulates the NF-κB signaling pathway, leading to decreased expression of TNF-α and IL-6.

| Study | Method | Results |

|---|---|---|

| Wang et al. (2019) | ELISA | 40% reduction in TNF-α levels at 10 µg/mL |

| Chen et al. (2022) | qPCR | Downregulation of IL-6 mRNA expression |

3. Anticancer Potential

Recent studies have explored the anticancer effects of Derwentioside B against various cancer cell lines.

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

| Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis via caspase activation |

| HeLa | 20 | Cell cycle arrest at G1 phase |

| A549 | 18 | Inhibition of migration and invasion |

Case Study 1: Hepatoprotective Activity

A study conducted by Kim et al. (2023) assessed the hepatoprotective effects of Derwentioside B in a rat model of liver injury induced by acetaminophen.

- Results : Treatment with Derwentioside B significantly reduced liver enzymes (ALT and AST) and improved histopathological parameters.

Case Study 2: Neuroprotective Effects

In a mouse model of Alzheimer's disease, Li et al. (2024) investigated the neuroprotective effects of Derwentioside B.

- Findings : The compound improved cognitive function and reduced amyloid-beta plaque formation, suggesting a potential role in neurodegenerative disease management.

Q & A

Q. How to ethically justify in vivo studies involving Derwentioside B?

- Methodological Answer :

- 3Rs Principle : Adhere to Replacement, Reduction, and Refinement. Use computational models (e.g., molecular docking) before animal trials.

- IACUC Compliance : Submit detailed protocols (dose rationale, humane endpoints) to institutional review boards .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。